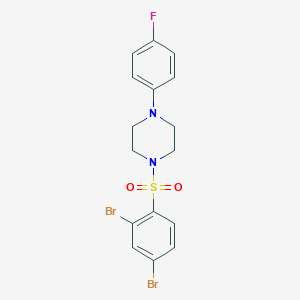
1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine (DBFP) is a chemical compound that has been widely studied for its potential use in scientific research. DBFP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In
Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
A study by Wu Qi (2014) focused on synthesizing novel derivatives of piperazine and evaluating their antibacterial activities. The study designed and synthesized sixteen novel derivatives, among which some showed promising antibacterial properties against pathogens like G. zeae, C. mandshurica, and F. oxysporum, indicating potential applications in developing antibacterial agents Wu Qi, 2014.
Radiolabeling and Imaging Applications
Research by M. Collins, M. Lasne, and L. Barré (1992) developed an efficient method for piperazine formation, applied in preparing radiolabeled compounds for positron emission tomography (PET) studies. This has implications for the development of diagnostic agents in medical imaging, particularly in studying brain disorders Collins et al., 1992.
Receptor Antagonist Development
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was synthesized and characterized as adenosine A2B receptor antagonists by Borrmann et al. (2009). These compounds, with subnanomolar affinity and high selectivity, indicate the potential for developing therapeutics targeting the adenosine A2B receptor, which could have implications in treating various diseases Borrmann et al., 2009.
Antioxidant Properties
A study by Malík et al. (2017) investigated the antioxidant properties of certain compounds containing the piperazin-1-yl moiety. These compounds showed promising results in scavenging free radicals, suggesting potential applications in developing antioxidant therapies Malík et al., 2017.
Anticancer Evaluation
Kostyantyn Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents. These compounds showed significant activity against various cancer cell lines, highlighting the potential for developing novel anticancer agents Turov, 2020.
Propriétés
IUPAC Name |
1-(2,4-dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2FN2O2S/c17-12-1-6-16(15(18)11-12)24(22,23)21-9-7-20(8-10-21)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTFEIRVNBYQBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=C(C=C3)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344831.png)
amine](/img/structure/B344832.png)
amine](/img/structure/B344833.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(methylethyl)amine](/img/structure/B344838.png)
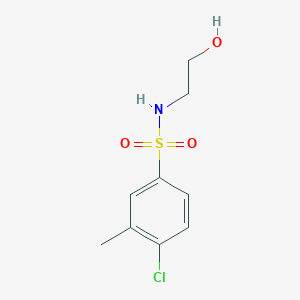
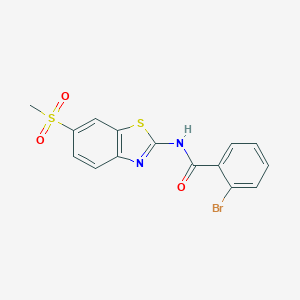
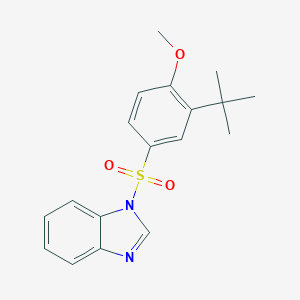
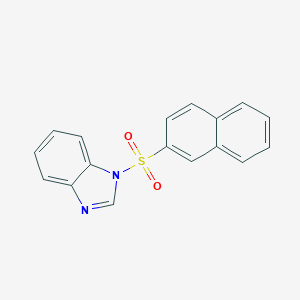
![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344878.png)
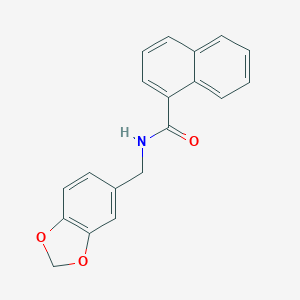
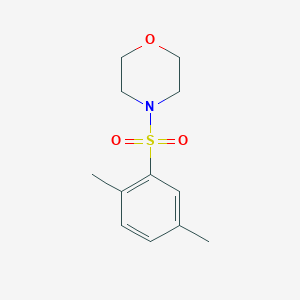
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344883.png)